molecular formula C20H20N2O2 B2520533 3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid CAS No. 352638-32-5

3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid

Cat. No.: B2520533
CAS No.: 352638-32-5
M. Wt: 320.392
InChI Key: LDMDQKOEGAASFX-YWCFWNIMSA-N
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Description

3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Similar compounds such as benzoic acid and aminosalicylic acid are known to interact with various enzymes and proteins in the body .

Mode of Action

It is likely that it interacts with its targets in a similar manner to other benzoic acid derivatives, which often bind to enzymes and inhibit their function .

Biochemical Pathways

The compound is likely involved in several biochemical pathways. For instance, benzoic acid derivatives are known to be involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic compounds . Additionally, aminobenzoic acid derivatives have been found to obstruct induced fit in the catalytic pathway .

Pharmacokinetics

Similar compounds like aminosalicylic acid are known to be rapidly metabolized in the liver and excreted as hippuric acid . The bioavailability of this compound would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

Similar compounds have been found to have various effects, such as antimicrobial activity (benzoic acid ) and antioxidant properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other compounds can affect its metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 1,3,3-trimethyl-2,3-dihydro-1H-indole with an appropriate aldehyde under acidic conditions to form the intermediate. This intermediate is then reacted with benzoic acid derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology

Biologically, indole derivatives, including this compound, have shown potential as antiviral and anticancer agents. They interact with multiple biological targets, making them versatile in therapeutic applications .

Medicine

In medicine, the compound’s anti-inflammatory and antimicrobial properties are of particular interest. Research is ongoing to explore its potential as a drug candidate for various diseases .

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials due to its stable aromatic structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(E)-{2-[(2Z)-1,3,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-20(2)16-9-4-5-10-17(16)22(3)18(20)11-12-21-15-8-6-7-14(13-15)19(23)24/h4-13H,1-3H3,(H,23,24)/b18-11-,21-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMDQKOEGAASFX-AJPZXXEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=NC3=CC=CC(=C3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C=NC3=CC=CC(=C3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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